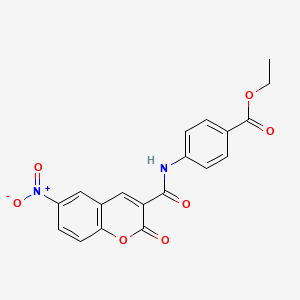

ethyl 4-(6-nitro-2-oxo-2H-chromene-3-amido)benzoate

Description

Ethyl 4-(6-nitro-2-oxo-2H-chromene-3-amido)benzoate is a structurally complex compound featuring a benzoate ester backbone substituted at the 4-position with an amide-linked 6-nitro-2-oxo-2H-chromene moiety. The chromene core (a bicyclic structure combining benzene and pyrone rings) is functionalized with a nitro group at the 6-position and a ketone at the 2-position.

The nitro group, a strong electron-withdrawing substituent, likely influences the compound’s electronic properties, such as fluorescence quenching or altered reactivity in polymerization reactions. The amide linkage provides hydrogen-bonding sites, which may affect crystallization behavior and solubility .

Properties

IUPAC Name |

ethyl 4-[(6-nitro-2-oxochromene-3-carbonyl)amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O7/c1-2-27-18(23)11-3-5-13(6-4-11)20-17(22)15-10-12-9-14(21(25)26)7-8-16(12)28-19(15)24/h3-10H,2H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFXYGQZJSLTJGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(6-nitro-2-oxo-2H-chromene-3-amido)benzoate typically involves a multi-step process. One common method includes the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with various substituted amines under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or dimethylformamide, with a catalyst like triethylamine to facilitate the process .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization and chromatography, are optimized for large-scale operations .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(6-nitro-2-oxo-2H-chromene-3-carboxamido)benzoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of new compounds.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate for reduction, potassium hydroxide for substitution, and various oxidizing agents like potassium permanganate for oxidation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction with hydrazine hydrate can yield amino derivatives, while oxidation can produce various oxidized forms of the compound .

Scientific Research Applications

Ethyl 4-(6-nitro-2-oxo-2H-chromene-3-carboxamido)benzoate has numerous applications in scientific research:

Chemistry: It is used as a precursor for synthesizing other complex organic molecules.

Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in developing new therapeutic agents for various diseases.

Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-(6-nitro-2-oxo-2H-chromene-3-amido)benzoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and interfere with cellular processes, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Physical Properties

Ethyl 4-(6-nitro-2-oxo-2H-chromene-3-amido)benzoate can be compared to structurally related compounds, such as ethyl 4-(dimethylamino)benzoate and 2-(dimethylamino)ethyl methacrylate, which have been studied in resin cement formulations . Key differences include:

- Electron-Donating vs.

Performance in Polymerization Reactions

Studies on resin cements show that ethyl 4-(dimethylamino)benzoate achieves a higher degree of conversion than 2-(dimethylamino)ethyl methacrylate due to its superior electron-donating capacity . For the target compound, the nitro group’s electron-withdrawing nature may necessitate alternative initiators (e.g., diphenyliodonium hexafluorophosphate, DPI) to optimize polymerization efficiency. DPI has been shown to enhance conversion rates in systems with less reactive amines, suggesting compatibility with nitro-functionalized analogues .

Photophysical Properties

Coumarin derivatives are known for their fluorescence, but nitro groups often quench emission. Compared to non-nitrated coumarins (e.g., 7-hydroxycoumarin), the target compound may exhibit reduced fluorescence intensity, making it more suitable for applications requiring UV absorption or electron-deficient environments.

Data Tables

Table 1: Comparative Properties of this compound and Analogues

*Inferred based on substituent effects.

Research Findings and Implications

Reactivity in Resin Systems: Ethyl 4-(dimethylamino)benzoate outperforms methacrylate analogues in conversion rates due to its electron-donating amino group . The target compound’s nitro group may require adjuvants like DPI to achieve comparable performance.

Hydrogen Bonding and Crystallization : The amide group in the target compound likely promotes robust crystal packing via N–H···O interactions, as observed in graph set analyses of hydrogen-bonded networks . This could enhance thermal stability but complicate solubility.

Biological Activity

Ethyl 4-(6-nitro-2-oxo-2H-chromene-3-amido)benzoate is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials, supported by data tables and relevant case studies.

This compound has the following chemical characteristics:

- Molecular Formula : C19H14N2O7

- Molecular Weight : 382.328 g/mol

- CAS Number : 695194-33-3

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The compound has been shown to:

- Inhibit Enzymatic Activity : It can inhibit enzymes involved in DNA replication, which is crucial for its anticancer properties.

- Interfere with Cellular Processes : The compound may disrupt cellular signaling pathways, leading to apoptosis in cancer cells.

- Exhibit Antimicrobial Properties : Its structure allows it to penetrate bacterial cell walls, leading to cell death.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against a variety of pathogens.

| Pathogen Type | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Gram-positive Bacteria | 15.62 - 62.5 μM | |

| Gram-negative Bacteria | 31.108 - 124.432 μg/mL | |

| Fungi (C. albicans) | MIC 6.5 μM |

Case studies have shown that this compound exhibits bactericidal effects against methicillin-resistant Staphylococcus aureus (MRSA) and enterococci, making it a potential candidate for treating resistant infections.

Anticancer Activity

Research indicates that this compound possesses anticancer properties:

- Cell Line Studies : In vitro studies on various cancer cell lines (e.g., breast cancer, lung cancer) revealed that the compound induces apoptosis and inhibits cell proliferation.

- Mechanistic Insights : The compound has been shown to activate caspase pathways and increase the expression of pro-apoptotic factors while decreasing anti-apoptotic proteins.

Case Studies

-

Study on Antimicrobial Efficacy :

- A study evaluated the efficacy of this compound against biofilm-producing bacteria.

- Results indicated significant inhibition of biofilm formation, particularly against MRSA strains, with an MBIC (Minimum Biofilm Inhibitory Concentration) ranging from 62.216 to 124.432 μg/mL.

-

Anticancer Research :

- A recent publication highlighted the compound's effectiveness in reducing tumor size in xenograft models of breast cancer.

- The treatment led to a reduction in Ki67 expression (a marker for proliferation), indicating the potential for clinical applications in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.